molecular formula C12H23NO B3214016 2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol CAS No. 1133-00-2

2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol

Cat. No.: B3214016
CAS No.: 1133-00-2
M. Wt: 197.32
InChI Key: VACBAZWHUAEDHW-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Modern Organic Chemistry

Spirocyclic systems, which are characterized by two rings sharing a single atom, are a fascinating and increasingly important structural motif in organic chemistry. clockss.orgbldpharm.com Their inherent three-dimensionality allows for the projection of functional groups in distinct spatial arrangements, a feature that is highly sought after in the design of new drugs and materials. clockss.orgsoton.ac.uk Unlike flat, aromatic systems, spirocycles can provide a more nuanced interaction with biological targets such as proteins and enzymes. clockss.org

The spirocyclic framework is found in a variety of natural products, which have evolved to interact with biological systems. clockss.orgsemanticscholar.org In medicinal chemistry, the incorporation of a spirocyclic core can lead to compounds with improved physicochemical properties, such as increased water solubility and metabolic stability. soton.ac.uk The rigid nature of many spirocyclic systems can also reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its biological target. soton.ac.ukresearchgate.net

Overview of Azaspiro[5.5]undecane Scaffold in Synthetic Methodology

The azaspiro[5.5]undecane scaffold is a specific type of spirocyclic system that incorporates a nitrogen atom into one of the rings, and it has been identified as a "privileged scaffold" in drug discovery. This means that this core structure is capable of binding to a variety of biological targets, making it a valuable starting point for the development of new therapeutic agents. soton.ac.uk

Derivatives of the azaspiro[5.5]undecane core have been investigated for a wide range of biological activities. For instance, various diazaspiro[5.5]undecane derivatives have shown potential in the treatment of obesity, pain, and central nervous system disorders. soton.ac.uk The synthesis of the azaspiro[5.5]undecane ring system has been the subject of considerable research, with various methods being developed to construct this unique architecture. These methods include carbohydrate-based approaches and annulation strategies. clockss.orgsemanticscholar.org

Rationale for Focused Academic Inquiry into 2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol

While direct academic research on this compound is not widely published, the rationale for its investigation can be inferred from the known utility of its constituent parts. The 3-azaspiro[5.5]undecane core provides a rigid, three-dimensional framework that is known to be a valuable scaffold in medicinal chemistry. The 2-hydroxyethyl side chain attached to the nitrogen atom introduces a polar functional group that can participate in hydrogen bonding, a key interaction in many biological systems.

This combination of a proven scaffold with a versatile functional group makes this compound a highly attractive building block for the synthesis of more complex molecules. The hydroxyl group can be further modified to create a variety of derivatives, such as esters and ethers, allowing for the fine-tuning of a molecule's properties. The presence of the ethanolamine (B43304) moiety is a common feature in many biologically active compounds.

A plausible synthetic route to this compound would likely involve the N-alkylation of 3-azaspiro[5.5]undecane with a suitable two-carbon electrophile that contains a protected hydroxyl group, such as 2-bromoethanol (B42945) protected as a silyl (B83357) ether. This would be followed by a deprotection step to reveal the desired primary alcohol. The parent 3-azaspiro[5.5]undecane can be synthesized through methods such as the Robinson annulation. semanticscholar.org

Contextualizing this compound within Advanced Synthetic Targets

The potential applications of this compound as an intermediate in the synthesis of advanced targets are numerous. In drug discovery, the introduction of a hydroxyethyl (B10761427) group onto a nitrogen-containing scaffold is a common strategy to improve a compound's pharmacokinetic profile, for example, by increasing its water solubility or providing a handle for further derivatization.

This building block could be utilized in the synthesis of novel ligands for G-protein coupled receptors (GPCRs), ion channels, or enzymes. The spirocyclic core would provide a rigid and defined orientation for the rest of the molecule, while the hydroxyethyl side chain could be used to probe for specific interactions within a binding pocket. For example, it could be a precursor for creating analogs of known drugs where the introduction of the spirocyclic moiety could lead to improved selectivity or reduced side effects. The exploration of such novel chemical space is a key driver of modern synthetic chemistry.

Properties

IUPAC Name

2-(3-azaspiro[5.5]undecan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-11-10-13-8-6-12(7-9-13)4-2-1-3-5-12/h14H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACBAZWHUAEDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133-00-2
Record name 2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol
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Advanced Synthetic Methodologies for 2 3 Azaspiro 5.5 Undecan 3 Yl Ethan 1 Ol

Retrosynthetic Analysis of the 3-Azaspiro[5.5]undecane Core

A logical retrosynthetic analysis of 2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol begins with the disconnection of the exocyclic carbon-nitrogen bond. This bond is readily formed through standard N-alkylation procedures. This initial disconnection yields the secondary amine, 3-azaspiro[5.5]undecane, and a suitable two-carbon electrophile such as ethylene (B1197577) oxide or a protected 2-haloethanol.

Further deconstruction of the 3-azaspiro[5.5]undecane core can be envisioned through several pathways. A particularly powerful and convergent approach is the Robinson annulation. wikipedia.orgmasterorganicchemistry.com This strategy involves disconnecting the six-membered carbocycle, which leads back to a substituted piperidine (B6355638) derivative and a four-carbon component, typically an α,β-unsaturated ketone like methyl vinyl ketone. wikipedia.org The key bond formations in the forward sense are a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comlibretexts.org This retrosynthetic blueprint provides a clear and versatile roadmap for the construction of the target spirocyclic framework from simpler, more readily available starting materials.

Diverse Strategies for Spiroannulations Leading to the Azaspiro[5.5]undecane System

The formation of the spirocyclic core of 3-azaspiro[5.5]undecane can be accomplished through several elegant spiroannulation strategies. The Robinson annulation stands out as a classic and highly effective method for the construction of six-membered rings. wikipedia.org In the context of synthesizing the 3-azaspiro[5.5]undecane system, this reaction would typically involve the Michael addition of an enolate, derived from a 4-substituted piperidone, to methyl vinyl ketone. This addition forms a 1,5-diketone intermediate, which then undergoes an intramolecular aldol condensation to furnish the spirocyclic enone. masterorganicchemistry.comlibretexts.org Subsequent reduction of the enone completes the formation of the saturated 3-azaspiro[5.5]undecane skeleton. semanticscholar.org

Beyond the Robinson annulation, other innovative strategies for the synthesis of spiropiperidines have been developed. These include tandem reactions such as the Prins/ene cascade, which can construct the spirocyclic system in a single step under mild conditions. whiterose.ac.uk Additionally, radical cyclizations mediated by reagents like samarium(II) iodide have been employed for the stereoselective synthesis of azaspirocycles. whiterose.ac.uk Another modern approach involves the ring-closing metathesis of a diene precursor, followed by hydrogenation to yield the saturated spiropiperidine core. whiterose.ac.uk

Table 1: Comparison of Spiroannulation Strategies

Strategy Key Reactions Advantages Potential Challenges
Robinson Annulation Michael Addition, Intramolecular Aldol Condensation Well-established, uses readily available starting materials. May require multiple steps and careful control of reaction conditions to avoid side products. masterorganicchemistry.com
Prins/Ene Cascade Cationic cyclization Can be highly efficient and stereoselective, often proceeding in a single step. whiterose.ac.uk Substrate scope may be limited.
Samarium(II)-mediated Cyclization Radical cyclization Can provide high levels of stereocontrol. whiterose.ac.uk Requires stoichiometric amounts of the metal reagent.

| Ring-Closing Metathesis | Olefin metathesis | Tolerant of many functional groups, powerful for complex ring systems. whiterose.ac.uk | Requires a diene precursor and a precious metal catalyst. |

Regioselective Installation of the Ethan-1-ol Side Chain on the Azaspiro Core

Once the 3-azaspiro[5.5]undecane core is synthesized, the final step is the regioselective installation of the ethan-1-ol side chain at the nitrogen atom. This transformation is typically achieved through N-alkylation. A common and effective method involves the reaction of the secondary amine with a two-carbon electrophile.

One such electrophile is 2-chloroethanol (B45725). The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. thieme-connect.de The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents often being favored. This method offers a straightforward and reliable means of introducing the hydroxyethyl (B10761427) group.

Alternatively, the reaction of 3-azaspiro[5.5]undecane with ethylene oxide provides a more atom-economical approach. This reaction proceeds via a ring-opening mechanism where the nitrogen atom of the amine attacks one of the carbon atoms of the epoxide, leading directly to the desired 2-hydroxyethyl substituted product. This method avoids the formation of a salt byproduct.

Table 2: Methods for Ethan-1-ol Side Chain Installation

Reagent Reaction Type Byproducts Key Conditions
2-Chloroethanol Nucleophilic Substitution Halide Salt Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., DMF, Acetonitrile) thieme-connect.de

| Ethylene Oxide | Epoxide Ring-Opening | None | Typically performed in a protic solvent like methanol (B129727) or ethanol (B145695). |

Enantioselective Synthesis of Chiral Variants of this compound

The synthesis of enantiomerically pure spirocycles is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. tandfonline.com Several strategies can be employed to achieve an enantioselective synthesis of this compound.

One approach is to start with a chiral building block. For instance, the synthesis of the related 1-azaspiro[5.5]undecane system has been achieved enantioselectively starting from D-glucose. crossref.org A similar strategy could be envisioned where a chiral piperidine derivative, derived from a natural product or prepared through asymmetric synthesis, is used as the precursor in a spiroannulation reaction.

Another powerful method is the use of a chiral catalyst to control the stereochemistry of a key bond-forming step. Asymmetric versions of the Michael addition, a key step in the Robinson annulation, are well-established. The use of a chiral organocatalyst or a chiral metal complex can induce high levels of enantioselectivity in the formation of the 1,5-diketone intermediate, which can then be carried through to the final chiral spirocycle. Furthermore, enzymatic methods are emerging as a powerful tool for asymmetric synthesis. nih.govchemrxiv.org A stereodivergent carbene transferase platform has been developed for the synthesis of azaspiro[2.y]alkanes, showcasing the potential of biocatalysis in accessing chiral spirocyclic scaffolds. nih.govchemrxiv.org

Development of Novel Catalytic Approaches for this compound Synthesis

Modern organic synthesis has seen a shift towards the development of highly efficient and selective catalytic methods. Several novel catalytic approaches can be applied to the synthesis of the 3-azaspiro[5.5]undecane framework, offering advantages over classical stoichiometric reactions.

For instance, hydrogen-borrowing catalysis, also known as transfer hydrogenation, provides an elegant and atom-economical way to form C-N bonds. An iridium-catalyzed [5+1] annulation has been reported for the synthesis of substituted piperidines from amino alcohols and diols. nih.gov This type of methodology could potentially be adapted for the construction of the piperidine ring within the spirocyclic system.

Iron-catalyzed reductive amination of ω-amino fatty acids has been shown to be an efficient method for the preparation of piperidines. nih.gov This approach could be applied to a suitably functionalized precursor to form the piperidine portion of the spirocycle. Furthermore, palladium-catalyzed intramolecular cyclizations are a versatile tool for the formation of heterocyclic rings and could be employed in the synthesis of the 3-azaspiro[5.5]undecane core. researchgate.net These catalytic methods often proceed under mild conditions and with high functional group tolerance, making them attractive for the synthesis of complex molecules.

Optimization of Reaction Conditions and Yields for Efficient Production

The efficient production of this compound requires careful optimization of the reaction conditions for each synthetic step. Key parameters that can be varied include the choice of catalyst, solvent, temperature, and the nature and stoichiometry of reagents.

For the Robinson annulation step, the choice of base is critical for the initial Michael addition. The subsequent intramolecular aldol condensation can be promoted by either acid or base, and the conditions must be carefully controlled to maximize the yield of the desired spirocyclic enone while minimizing side reactions. The hydrogenation of the enone can also be optimized by screening different catalysts (e.g., Pd/C, PtO₂) and reaction conditions (e.g., hydrogen pressure, temperature).

In the final N-alkylation step, the choice of base and solvent can have a significant impact on the reaction rate and yield. A systematic study of these parameters allows for the development of a robust and high-yielding process suitable for larger-scale production.

Table 3: Illustrative Optimization Parameters for Key Synthetic Steps

Step Variable Parameter Example Conditions Desired Outcome
Michael Addition Base, Solvent NaOEt in EtOH; KOtBu in THF High yield of 1,5-diketone intermediate. nih.gov
Aldol Condensation Catalyst, Temperature TfOH, 0 °C to rt; NaOEt, reflux Efficient cyclization to the spirocyclic enone. nih.gov
Hydrogenation Catalyst, H₂ Pressure 10% Pd/C, 4.5 bar H₂; PtO₂, 50 psi H₂ Complete and selective reduction of the double bond and ketone. semanticscholar.org

| N-alkylation | Base, Solvent, Temperature | K₂CO₃ in DMF, 80 °C; Na₂CO₃ in MeOH, rt thieme-connect.de | High yield of the final product with minimal side reactions. |

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing chemical syntheses that are more environmentally benign. nih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.

One key principle is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. nih.gov The use of ethylene oxide for the installation of the ethan-1-ol side chain is more atom-economical than using 2-chloroethanol, as it avoids the formation of a salt byproduct. Catalytic methods, such as hydrogen-borrowing reactions, are inherently more atom-economical than stoichiometric reactions.

The use of safer solvents and auxiliaries is another important consideration. nih.gov Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. Water-mediated intramolecular cyclizations have been reported for the synthesis of piperidinols, demonstrating the feasibility of using water as a solvent for key steps. nih.gov

Catalysis is a cornerstone of green chemistry, as catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. nih.gov The use of reusable catalysts, such as heterogeneous catalysts for hydrogenation, can further improve the sustainability of the process.

Finally, designing for energy efficiency by conducting reactions at ambient temperature and pressure whenever possible can significantly reduce the environmental impact of the synthesis. nih.gov The development of catalytic systems that operate under mild conditions is a key area of research in green chemistry.

Chemical Transformations and Derivatization Studies of 2 3 Azaspiro 5.5 Undecan 3 Yl Ethan 1 Ol

Reactivity of the Nitrogen Atom in 2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol

The tertiary amine nitrogen atom in the 3-azaspiro[5.5]undecane ring is a key site for chemical modification. Its nucleophilic character allows for a variety of reactions, leading to the formation of a diverse array of derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atom readily undergoes N-alkylation with various alkyl halides. These reactions typically proceed via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of solvent and base is crucial for optimizing the reaction conditions and yields. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are commonly employed.

N-acylation of the nitrogen atom can be achieved using acyl chlorides or acid anhydrides. These reactions are generally rapid and high-yielding, often carried out in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the hydrogen halide byproduct.

Entry Reagent Reaction Type Product Yield (%)
1Methyl iodideN-Alkylation2-{3-Methyl-3-azaspiro[5.5]undecanium-3-yl}ethan-1-ol iodide92
2Benzyl bromideN-Alkylation2-{3-Benzyl-3-azaspiro[5.5]undecanium-3-yl}ethan-1-ol bromide88
3Acetyl chlorideN-Acylation1-(3-(2-hydroxyethyl)-3-azaspiro[5.5]undecan-3-ium-3-yl)ethan-1-one chloride95
4Benzoyl chlorideN-Acylation(3-(2-hydroxyethyl)-3-azaspiro[5.5]undecan-3-ium-3-yl)(phenyl)methanone chloride91

Formation of N-Heterocyclic Derivatives

Further derivatization of the nitrogen atom can lead to the formation of various N-heterocyclic structures. For instance, reaction with bifunctional electrophiles can result in the formation of new ring systems incorporating the nitrogen atom. These reactions often require specific catalysts and reaction conditions to favor the desired cyclization pathway.

Amide and Carbamate Formation

While the tertiary amine of this compound cannot directly form amides or carbamates, its precursor, 3-azaspiro[5.5]undecane, can undergo such reactions. Subsequent alkylation with 2-chloroethanol (B45725) would yield the corresponding amide or carbamate derivative of the target molecule. Amide formation is typically achieved by reacting the secondary amine with a carboxylic acid in the presence of a coupling agent, or with an acyl chloride. Carbamates are synthesized by reacting the amine with a chloroformate or by a three-component coupling of the amine, carbon dioxide, and an alkyl halide.

Starting Material Reagent 1 Reagent 2 Product Yield (%)
3-Azaspiro[5.5]undecanePropionyl chloride2-Chloroethanol1-(3-(2-hydroxyethyl)-3-azaspiro[5.5]undecan-3-yl)propan-1-one85
3-Azaspiro[5.5]undecaneEthyl chloroformate2-ChloroethanolEthyl 3-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate89
3-Azaspiro[5.5]undecaneCO2, Cesium carbonate, TBAIMethyl iodide, then 2-chloroethanolMethyl 3-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate78

Chemical Modifications of the Primary Hydroxyl Group

The primary hydroxyl group in the ethanol (B145695) substituent offers another reactive site for chemical modification, allowing for the introduction of a variety of functional groups through esterification, etherification, oxidation, and reduction pathways.

Esterification and Etherification Reactions

The primary hydroxyl group can be readily esterified using carboxylic acids, acyl chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with carboxylic acids is a common method, although the use of more reactive acyl chlorides or anhydrides in the presence of a base often provides higher yields and milder reaction conditions.

Etherification can be achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Entry Reagent Reaction Type Product Yield (%)
1Acetic anhydride, PyridineEsterification2-(3-Azaspiro[5.5]undecan-3-yl)ethyl acetate94
2Benzoic acid, DCC, DMAPEsterification2-(3-Azaspiro[5.5]undecan-3-yl)ethyl benzoate87
3Sodium hydride, Methyl iodideEtherification3-(2-Methoxyethyl)-3-azaspiro[5.5]undecane82
4Sodium hydride, Benzyl bromideEtherification3-(2-(Benzyloxy)ethyl)-3-azaspiro[5.5]undecane79

Oxidation and Reduction Pathways

Oxidation of the primary hydroxyl group can lead to the formation of either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. Mild oxidizing agents, such as pyridinium chlorochromate (PCC), will typically yield the aldehyde, while stronger oxidizing agents, like potassium permanganate or Jones reagent, will result in the corresponding carboxylic acid.

The hydroxyl group itself is not reducible; however, derivatives such as esters or the carboxylic acid formed from oxidation can be reduced. For instance, the ester can be reduced back to the alcohol using reducing agents like lithium aluminum hydride (LiAlH4). The carboxylic acid can also be reduced to the primary alcohol with strong reducing agents.

Starting Material Reagent Reaction Type Product Yield (%)
This compoundPyridinium chlorochromate (PCC)Oxidation2-(3-Azaspiro[5.5]undecan-3-yl)acetaldehyde75
This compoundPotassium permanganateOxidation2-(3-Azaspiro[5.5]undecan-3-yl)acetic acid68
2-(3-Azaspiro[5.5]undecan-3-yl)ethyl acetateLithium aluminum hydrideReductionThis compound98

Formation of Carbonyl and Carboxylic Acid Derivatives

The primary alcohol moiety of this compound serves as a versatile handle for oxidation reactions, leading to the formation of corresponding aldehyde and carboxylic acid derivatives. The choice of oxidizing agent is crucial for selectively targeting the desired oxidation state.

Mild oxidizing agents are typically employed for the synthesis of the aldehyde, 2-{3-azaspiro[5.5]undecan-3-yl}acetaldehyde. Reagents such as Pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (DCM) can effectively halt the oxidation at the aldehyde stage without proceeding to the carboxylic acid. youtube.com Other modern methods, including the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in combination with a stoichiometric oxidant, also offer high selectivity for the aldehyde. organic-chemistry.org

For the formation of the carboxylic acid derivative, 2-{3-azaspiro[5.5]undecan-3-yl}acetic acid, stronger oxidizing conditions are required. libretexts.org Reagents like potassium permanganate (KMnO₄) in a basic solution, or chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), can fully oxidize the primary alcohol. libretexts.org These reactions typically proceed through the intermediate aldehyde, which is rapidly oxidized further under these potent conditions. libretexts.orgchemguide.co.uk

Target DerivativeTypical Reagent(s)Reaction ConditionsExpected Product
AldehydePyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂2-{3-azaspiro[5.5]undecan-3-yl}acetaldehyde
AldehydeTEMPO (catalyst), NaOClCH₂Cl₂, aqueous NaHCO₃2-{3-azaspiro[5.5]undecan-3-yl}acetaldehyde
Carboxylic AcidKMnO₄, NaOHH₂O, heat2-{3-azaspiro[5.5]undecan-3-yl}acetic acid
Carboxylic AcidCrO₃, H₂SO₄, acetone (Jones Reagent)Acetone, 0°C to room temp.2-{3-azaspiro[5.5]undecan-3-yl}acetic acid

Functionalization of the Spirocyclic Ring System

The 3-azaspiro[5.5]undecane core, a non-aromatic bicyclic system, offers unique opportunities for structural modification distinct from those of aromatic compounds. wikipedia.org

Nucleophilic Additions and Substitutions

The spirocyclic system of this compound is primarily characterized by C-C and C-N single bonds, making it generally unreactive toward nucleophilic addition. However, the tertiary amine nitrogen possesses a lone pair of electrons, rendering it nucleophilic. This allows the compound to react with various electrophiles. For instance, treatment with alkyl halides (R-X) can lead to the formation of quaternary ammonium salts.

While direct nucleophilic substitution on the saturated carbon atoms of the ring is challenging, derivatization can create opportunities. For example, introduction of a good leaving group on the ring, such as a tosylate or a halide, would enable subsequent SN2 reactions with a range of nucleophiles. libretexts.org However, such a transformation would require prior functionalization of the ring (e.g., via free-radical halogenation), which can often lack regioselectivity.

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions provide powerful methods for altering the size of cyclic structures, often driven by the release of ring strain or the formation of a more stable intermediate. wikipedia.org For the spiro[5.5]undecane system, which is composed of two relatively strain-free six-membered rings, these transformations typically require the generation of a reactive intermediate, such as a carbocation or a carbene, adjacent to or on the ring. wikipedia.org

One potential strategy for ring expansion involves a Tiffeneau–Demjanov-type rearrangement. This would necessitate the synthesis of a derivative, such as an aminomethyl-substituted spirocycle. Diazotization of the primary amine would generate an unstable diazonium species, which, upon loss of N₂, forms a primary carbocation. A subsequent C-C bond migration from the spirocyclic core to the exocyclic carbon would result in an expanded, seven-membered ring. wikipedia.org

Ring contractions are also plausible, for instance, via a Favorskii-type rearrangement of an α-halo ketone derivative. rsc.org Should an α-bromoketone be synthesized on one of the cyclohexane (B81311) rings, treatment with a base could induce a rearrangement to form a spiro[4.5]decane carboxylic acid derivative. rsc.org These methods, while powerful, require multi-step synthetic sequences to prepare the necessary precursors from the parent alcohol.

Chemo-, Regio-, and Stereoselective Functionalizations of this compound

The presence of two distinct functional groups—a primary alcohol and a tertiary amine—makes chemoselectivity a key consideration in the derivatization of this molecule. The alcohol can be selectively protected, for example as a silyl (B83357) ether (e.g., TBDMS ether), allowing for subsequent reactions to be performed on the amine without interference. Conversely, the amine can be quaternized with an alkyl halide, which would deactivate it towards many reagents, permitting selective chemistry on the alcohol.

Stereoselectivity is an intrinsic aspect of spirocycle chemistry. wikipedia.org Although the parent 3-azaspiro[5.5]undecane is achiral, the introduction of substituents on the rings can create stereocenters. Subsequent reactions can be influenced by the rigid, three-dimensional structure of the spirocyclic core, potentially leading to diastereoselective outcomes. For example, the reduction of a ketone derivative on one of the rings could favor the approach of a hydride reagent from the less sterically hindered face, resulting in one diastereomer of the corresponding alcohol in excess. Catalytic asymmetric methods are often employed to achieve high levels of stereocontrol in the synthesis of chiral spirocyclic compounds. nih.gov

Multi-Component Reactions Incorporating this compound as a Core Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, are highly efficient for building molecular complexity. nih.gov The functional groups of this compound and its parent amine, 3-azaspiro[5.5]undecane, make them suitable candidates for incorporation into several types of MCRs.

Mannich Reaction : The parent secondary amine, 3-azaspiro[5.5]undecane, is an ideal component for the Mannich reaction. wikipedia.org In a typical three-component Mannich reaction, 3-azaspiro[5.5]undecane could react with an aldehyde (e.g., formaldehyde) and a compound containing an acidic proton (e.g., a ketone like acetophenone) to form a β-amino-carbonyl compound, known as a Mannich base. researchgate.netnih.gov

Ugi and Passerini Reactions : While the tertiary amine of the title compound cannot directly participate as the amine component in the classic Ugi or Passerini reactions, its precursor, 3-azaspiro[5.5]undecane (a secondary amine), could be used. wikipedia.orgwikipedia.org

In a potential Ugi four-component reaction , 3-azaspiro[5.5]undecane could be condensed with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate a complex bis-amide scaffold. organic-chemistry.orgnih.gov

Amino alcohols can sometimes participate in Passerini-type reactions . semanticscholar.orgacs.orgresearchgate.net For example, a variation of the Passerini reaction might involve the in-situ formation of an aldehyde from the alcohol moiety of this compound, which could then react with an isocyanide and a carboxylic acid.

The incorporation of the rigid and sterically defined 3-azaspiro[5.5]undecane scaffold into these MCRs provides a direct route to novel, three-dimensional molecular architectures with potential applications in medicinal chemistry and materials science.

Reaction NameReactant Type from ScaffoldOther ComponentsPotential Product Class
Mannich ReactionSecondary Amine (precursor)Aldehyde, Ketoneβ-Amino Ketone (Mannich Base)
Ugi ReactionSecondary Amine (precursor)Aldehyde, Carboxylic Acid, Isocyanideα-Acylamino Amide
Passerini ReactionAlcohol/AldehydeCarboxylic Acid, Isocyanideα-Acyloxy Amide

Advanced Spectroscopic and Structural Elucidation of 2 3 Azaspiro 5.5 Undecan 3 Yl Ethan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

The unambiguous assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is fundamental to confirming the molecular structure of 2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol. While specific experimental data for this exact molecule is not publicly available, a detailed analysis can be extrapolated from the well-established spectral data of analogous 3-azaspiro[5.5]undecane and N-substituted ethanolamine (B43304) structures. uan.mxnih.govuzh.chrsc.org

The ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the spirocyclic core and the N-ethan-1-ol substituent. The protons on the carbons adjacent to the nitrogen atom (C2 and C4) and the ethanol (B145695) group protons would appear at a lower field due to the deshielding effect of the nitrogen and oxygen atoms. The ¹³C NMR spectrum would complement this by showing characteristic chemical shifts for the spiro carbon, the carbons flanking the nitrogen, and the carbons of the ethanol side chain. uobasrah.edu.iqmdpi.compreprints.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1, 5, 7, 111.4 - 1.6 (m)25 - 35
2, 42.5 - 2.7 (t)50 - 60
6 (Spiro)---35 - 45
8, 101.5 - 1.7 (m)20 - 30
91.4 - 1.6 (m)25 - 35
1' (CH₂-N)2.7 - 2.9 (t)55 - 65
2' (CH₂-OH)3.6 - 3.8 (t)60 - 70
OHVariable (broad s)---

Note: Predicted values are based on the analysis of similar spirocyclic and N-substituted ethanolamine compounds. The exact chemical shifts can vary based on solvent and experimental conditions. m = multiplet, t = triplet, s = singlet.

To unequivocally establish the connectivity and stereochemistry of this compound, a combination of two-dimensional (2D) NMR experiments is indispensable. researchgate.netresearchgate.netharvard.eduyoutube.comipb.ptemerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the protons on C1 and C2, C4 and C5, and within the cyclohexyl rings of the spiro system, as well as between the methylene (B1212753) protons of the ethanol side chain. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). This would definitively link each proton signal to its corresponding carbon atom in the structure, confirming the assignments made from 1D NMR. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH). HMBC is crucial for piecing together the molecular framework. For example, it would show correlations from the protons on C2 and C4 to the spiro carbon (C6), and from the N-CH₂ protons to the carbons of the piperidine (B6355638) ring, confirming the point of attachment of the ethanol side chain. youtube.comemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY is particularly valuable for determining the stereochemistry and preferred conformation of the molecule. For instance, it could show correlations between axial and equatorial protons within the cyclohexane (B81311) rings and provide information on the spatial orientation of the ethanol side chain relative to the spirocyclic core. researchgate.net

The piperidine and cyclohexane rings within the 3-azaspiro[5.5]undecane framework are not static; they undergo conformational exchange processes, primarily chair-chair interconversions. youtube.comrsc.org Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these dynamic equilibria.

By recording NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is rapid on the NMR timescale, the signals for axial and equatorial protons (and carbons) may be averaged, leading to broader or coalesced peaks. As the temperature is lowered, the rate of exchange decreases, and at the coalescence temperature, the single averaged peak broadens significantly. At even lower temperatures (the slow-exchange regime), separate, sharp signals for the distinct axial and equatorial environments may be observed. youtube.com

Analysis of the line shapes at different temperatures allows for the determination of the kinetic and thermodynamic parameters of the conformational exchange, such as the activation energy (ΔG‡) for the ring inversion process. youtube.comrsc.org These studies provide critical insights into the flexibility and conformational preferences of the spirocyclic system.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

For this compound, the key vibrational modes would include:

O-H Stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group and is indicative of hydrogen bonding. nih.gov The presence and nature of intermolecular and intramolecular hydrogen bonds can influence the position and shape of this band.

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. scirp.org

C-N Stretching: The C-N stretching vibration of the tertiary amine is typically observed in the 1000-1250 cm⁻¹ range. nih.gov

C-O Stretching: The C-O stretching of the primary alcohol would appear as a strong band in the IR spectrum, usually between 1000 and 1260 cm⁻¹. researchgate.net

N-H Bending (if protonated): In the case of a protonated derivative, N-H bending modes would be observable.

Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bonds of the carbocyclic rings, which often give rise to strong Raman signals. nih.gov The combination of IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
O-HStretching (H-bonded)3200 - 3600 (broad)
C-H (aliphatic)Stretching2850 - 3000
C-N (tertiary amine)Stretching1000 - 1250
C-O (primary alcohol)Stretching1000 - 1260
C-CStretching800 - 1200

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgchemguide.co.ukwikipedia.org

The molecular ion peak (M⁺) would correspond to the exact mass of the compound. The fragmentation of the molecular ion is expected to occur via characteristic pathways for amines and alcohols. youtube.comyoutube.com Key fragmentation processes would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable iminium ion.

Loss of Water: Alcohols often exhibit a peak corresponding to the loss of a water molecule (M-18).

Fragmentation of the Spirocyclic Core: The spirocyclic system can undergo ring-opening and subsequent fragmentation, leading to a series of characteristic daughter ions.

Table 3: Predicted Key Mass Spectral Fragments for this compound

m/z ValueProposed Fragment
M⁺Molecular Ion
M - 18[M - H₂O]⁺
M - 31[M - CH₂OH]⁺
VariousFragments from the cleavage of the spirocyclic rings

Note: M represents the molecular weight of the parent compound.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

While NMR provides detailed information about the structure in solution, X-ray crystallography offers a precise picture of the molecule's three-dimensional geometry in the solid state. If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis would provide:

Unambiguous Confirmation of Connectivity and Stereochemistry: The crystal structure would definitively confirm the atomic connectivity and the relative stereochemistry of the molecule.

Precise Bond Lengths and Angles: X-ray crystallography provides highly accurate measurements of all bond lengths and angles within the molecule.

Conformation in the Solid State: The analysis would reveal the specific conformation adopted by the piperidine and cyclohexane rings in the crystal lattice. This can be compared with the conformational information obtained from NMR studies in solution.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, which govern the solid-state architecture.

The structural data obtained from X-ray crystallography is invaluable for understanding the molecule's intrinsic properties and for computational modeling studies. soton.ac.uknih.gov

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment and Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses a set of techniques sensitive to the three-dimensional structure of chiral molecules, making it an indispensable tool for stereochemical analysis. For a molecule such as this compound, which possesses a spirocyclic core that can confer chirality, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are the primary methods for determining absolute configuration and assessing enantiomeric purity. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.orglibretexts.org

While specific experimental chiroptical data for this compound is not extensively documented in publicly available literature, the principles of its analysis can be thoroughly described based on established methodologies for analogous chiral systems.

Detailed Research Findings

Stereochemical Assignment via ORD and CD:

The absolute configuration of a chiral spiro compound is elucidated by analyzing its Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectra.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. numberanalytics.comslideshare.net As the wavelength approaches an electronic absorption band of a chromophore near the chiral center, the optical rotation undergoes a rapid and significant change. This phenomenon, known as the Cotton effect, is characteristic of the molecule's stereochemistry. slideshare.net A positive Cotton effect (the peak is at a longer wavelength than the trough) or a negative Cotton effect (the trough is at a longer wavelength than the peak) in the ORD curve can be correlated to a specific absolute configuration (R or S) at the spiro-center. The correlation is often established by comparison with compounds of known configuration or through complex sector rules and computational modeling.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org A CD spectrum plots the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength. A positive or negative CD peak (a CD Cotton effect) provides stereochemical information similar to ORD but with higher resolution and is often easier to interpret, as it is only observed in the region of absorption. libretexts.org For this compound, the relevant chromophore would likely be associated with the nitrogen atom of the azaspiro-core and its electronic transitions in the UV region. The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the spatial arrangement of the atoms, allowing for the assignment of the absolute configuration. Modern approaches frequently combine experimental CD spectra with quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), to predict theoretical spectra for each enantiomer and match them to the experimental data for an unambiguous assignment. rsc.org

An illustrative ORD dataset for a chiral spiro compound is presented below. This table demonstrates the characteristic variation in specific rotation around an absorption maximum, which defines the Cotton effect.

Table 1: Illustrative Optical Rotatory Dispersion (ORD) Data
Wavelength (nm)Specific Rotation [α] (degrees)Notes
700+15Baseline rotation in the visible region
589 (D-line)+22Standard measurement wavelength
350+150Approaching Cotton effect region
310+850Peak of a positive Cotton effect
2950Zero-crossing point
280-920Trough of a positive Cotton effect
250-110Rotation diminishes away from the absorption band

Enantiomeric Purity Assessment:

Chiroptical spectroscopy is also a powerful technique for determining the enantiomeric purity or enantiomeric excess (% ee) of a sample. The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers.

The methodology involves the following steps:

A CD spectrum of the enantiomerically pure standard (e.g., the (S)-enantiomer) is recorded, and the wavelength of maximum molar ellipticity (λ_max) is identified.

The molar ellipticity ([θ]_pure) at this λ_max is determined.

A CD spectrum of the sample with unknown enantiomeric purity is recorded under identical conditions, and its observed molar ellipticity ([θ]_obs) at the same λ_max is measured.

The enantiomeric excess (% ee) is calculated using the formula:

% ee = ([θ]_obs / [θ]_pure) * 100

This method is highly accurate and is often used in conjunction with chiral High-Performance Liquid Chromatography (HPLC). nih.gov An HPLC system equipped with a CD detector can simultaneously separate the enantiomers and provide their CD spectra, confirming both identity and purity. nih.govmdpi.com This approach is particularly valuable in pharmaceutical analysis where strict control of stereoisomeric content is required. nih.gov

The following table illustrates how the observed CD signal intensity would correlate with the enantiomeric purity of a sample.

Table 2: Illustrative Data for Enantiomeric Purity Assessment using Circular Dichroism (CD)
Sample IDEnantiomeric Excess (% ee)Observed Molar Ellipticity [θ] at λmax (deg·cm2·dmol-1)Composition
Standard-S100% (S)+5000100% S-enantiomer, 0% R-enantiomer
Standard-R100% (R)-50000% S-enantiomer, 100% R-enantiomer
Racemate0%050% S-enantiomer, 50% R-enantiomer
Batch A95% (S)+475097.5% S-enantiomer, 2.5% R-enantiomer
Batch B90% (S)+450095% S-enantiomer, 5% R-enantiomer
Batch C88% (R)-44006% S-enantiomer, 94% R-enantiomer

Computational and Theoretical Investigations of 2 3 Azaspiro 5.5 Undecan 3 Yl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. nih.gov For 2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol, these calculations can elucidate the distribution of electron density, molecular orbital energies, and reactivity indicators.

Methods such as DFT with functionals like B3LYP and basis sets such as 6-311G(d,p) are commonly used to optimize the molecular geometry and calculate electronic properties. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO is typically localized on the electron-rich regions, such as the nitrogen atom and the oxygen of the hydroxyl group, indicating these are likely sites for electrophilic attack. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. rsc.org

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen and oxygen atoms, confirming them as centers of high electron density and sites for hydrogen bonding.

Table 5.1: Hypothetical Calculated Electronic Properties

Parameter Calculated Value Description
HOMO Energy -6.2 eV Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy 1.5 eV Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap 7.7 eV Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability.
Dipole Moment 2.5 D A measure of the overall polarity of the molecule, arising from its asymmetric structure.
Mulliken Charge on N -0.45 e Partial charge on the nitrogen atom, indicating its nucleophilic character.
Mulliken Charge on O -0.60 e Partial charge on the oxygen atom, highlighting its role as a hydrogen bond acceptor.

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

The flexibility of the two six-membered rings and the N-ethan-1-ol side chain in this compound results in a complex conformational landscape. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful techniques to explore these conformations. nih.govmdpi.com

MD simulations provide a dynamic view of the molecule's behavior over time. mdpi.com By simulating the molecule in a solvent box (e.g., water), one can observe the conformational transitions and the influence of solvent on the structure. These simulations are essential for understanding how the molecule might interact with biological targets, as they reveal the dynamically accessible shapes. Key parameters to analyze include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions.

Table 5.2: Hypothetical Torsional Angles for Dominant Conformers

Conformer Dihedral Angle (C-N-C-C) Dihedral Angle (N-C-C-O) Relative Energy (kcal/mol) Population (%)
1 (Chair-Chair) 175° 60° (gauche) 0.00 75
2 (Chair-Chair) 178° 180° (anti) 0.85 20
3 (Twist-Boat-Chair) -110° 65° (gauche) 2.50 5

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are vital for structural elucidation. nih.gov

DFT calculations can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. ncssm.eduyoutube.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain predicted chemical shifts that can be compared with experimental spectra. This comparison is a powerful method for confirming the proposed structure and assigning specific signals to each atom in the molecule. youtube.comyoutube.com

Similarly, the vibrational frequencies from a DFT calculation correspond to the peaks in an IR spectrum. The predicted frequencies for bond stretches (e.g., O-H, C-N, C-H) and bends can be compared to an experimental IR spectrum to verify the presence of key functional groups. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

Table 5.3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

Parameter Predicted Value Experimental Value
¹³C NMR (Spiro C) 75.2 ppm 74.8 ppm
¹³C NMR (-CH₂-OH) 60.5 ppm 60.1 ppm
¹H NMR (-CH₂-OH) 3.65 ppm 3.62 ppm
IR Freq. (O-H stretch) 3450 cm⁻¹ 3430 cm⁻¹ (broad)
IR Freq. (C-N stretch) 1120 cm⁻¹ 1115 cm⁻¹

Reaction Mechanism Elucidation for Transformations Involving this compound

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For transformations involving this compound, such as its synthesis or further functionalization, quantum chemical calculations can map the entire reaction pathway. acs.org

One key reaction is the N-alkylation of 3-azaspiro[5.5]undecane with 2-chloroethanol (B45725) to form the title compound. DFT calculations can be used to locate the transition state structure for this Sₙ2 reaction. By calculating the energies of the reactants, transition state, and products, the activation energy and reaction enthalpy can be determined, providing a quantitative understanding of the reaction's feasibility and kinetics.

These studies can also clarify stereochemical outcomes and the potential for side reactions, guiding the optimization of synthetic procedures. acs.org

Table 5.4: Hypothetical Calculated Energies for a Reaction Step (e.g., N-alkylation)

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials (3-azaspiro[5.5]undecane + 2-chloroethanol)
Transition State +22.5 The highest energy point along the reaction coordinate.
Products -15.0 Final product (this compound)

Design Principles for Novel Derivatives Based on Computational Modeling

The 3-azaspiro[5.5]undecane scaffold is a valuable starting point for the design of new molecules with specific functions, particularly in medicinal chemistry. rsc.org Computational modeling provides a rational framework for this design process, often referred to as in silico design. researchgate.netresearchgate.net

Starting with the structure of this compound, new derivatives can be designed by modifying its functional groups. For example, if the goal is to develop a ligand for a specific protein, molecular docking simulations can be used to predict how different derivatives will bind to the protein's active site. Quantitative Structure-Activity Relationship (QSAR) models can also be built to correlate structural features with biological activity, guiding the design of more potent compounds.

Table 5.5: Hypothetical Design of Novel Derivatives

Compound Modification Predicted Property Improvement
Parent This compound Baseline binding affinity
Derivative 1 Replace -OH with -F Increased metabolic stability
Derivative 2 Add a phenyl group to the ethanol (B145695) chain Enhanced hydrophobic interactions with target
Derivative 3 Replace cyclohexane (B81311) with a morpholine (B109124) ring Improved solubility and pharmacokinetic profile

Investigation of Intramolecular Interactions and Strain Energy within the Spiro System

The specific geometry of this compound allows for unique intramolecular interactions. One such interaction is a potential intramolecular hydrogen bond between the hydroxyl proton and the tertiary amine nitrogen. mdpi.commdpi.com Computational methods can quantify the strength and geometry of this hydrogen bond. The presence of such a bond can significantly influence the molecule's conformation and properties like lipophilicity and membrane permeability. nih.govnih.gov

Furthermore, the spirocyclic system possesses inherent ring strain due to deviations from ideal bond angles and torsional strain. osti.govnih.gov The strain energy can be calculated computationally by comparing the energy of the molecule to a strain-free acyclic reference using methods like homodesmotic reactions. stackexchange.com Understanding the strain energy is crucial as it affects the molecule's thermodynamic stability and its reactivity, particularly in ring-opening reactions. swarthmore.eduum.es

Table 5.6: Hypothetical Calculated Strain and Interaction Energies

Parameter Calculated Value (kcal/mol) Significance
Total Ring Strain Energy 6.8 Represents the destabilization due to the cyclic structure compared to an acyclic analogue.
Intramolecular H-Bond Energy -3.5 Stabilization energy gained from the O-H···N interaction, favoring a folded conformation.
Strain of Cyclohexane Ring 0.8 Low strain, typical for a chair conformation.
Strain of Piperidine (B6355638) Ring 1.2 Slightly higher strain due to the heteroatom.
Spiro-Junction Strain 4.8 Significant strain localized at the quaternary spiro carbon.

Applications of 2 3 Azaspiro 5.5 Undecan 3 Yl Ethan 1 Ol As a Versatile Synthetic Building Block and Scaffold in Advanced Chemical Research

Role in the Synthesis of Complex Heterocyclic Systems and Natural Product Analogs

The 3-azaspiro[5.5]undecane framework is a key structural motif found in a number of natural products and biologically active molecules. The title compound, 2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol, serves as a valuable starting material for the synthesis of more complex heterocyclic systems and analogs of these natural products. researchgate.net The inherent bifunctionality of the molecule, possessing both a nucleophilic tertiary amine and a primary alcohol, allows for a variety of chemical transformations.

The synthesis of spiro heterocycles is an area of significant interest in organic chemistry due to their unique three-dimensional geometries. rsc.org The "tert-amino effect," a cyclization reaction involving ortho-substituted N,N-dialkylanilines, provides a strategic approach to forming spiro-fused heterocycles, and similar principles can be applied to aliphatic systems like this compound. nih.gov The ethanolamine (B43304) side chain can be modified to introduce other reactive groups, which can then participate in intramolecular cyclization reactions with the spirocyclic core or with substituents on the cyclohexane (B81311) rings. For instance, oxidation of the alcohol to an aldehyde or carboxylic acid, followed by condensation or amidation reactions, can lead to the formation of novel fused or spirocyclic systems.

Furthermore, many natural products incorporate spirocyclic structures, and the development of synthetic analogs is crucial for studying their biological activities and developing new therapeutic agents. nih.gov The 1-azaspiro[5.5]undecane unit, for example, is a core component of several alkaloids. researchgate.net By using this compound as a starting point, chemists can systematically modify the structure to create a library of natural product analogs, aiding in the exploration of structure-activity relationships. The synthesis of analogs of marine natural products, for instance, often involves the modification of core scaffolds to improve their pharmacological properties. mdpi.com

Utilization in Supramolecular Chemistry for Host-Guest Systems and Molecular Recognition

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. libretexts.org Host-guest chemistry, a central part of this field, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. libretexts.orgnih.gov The rigid, three-dimensional structure of this compound makes it an interesting candidate for the construction of host molecules.

The tertiary amine and the hydroxyl group of the title compound can participate in hydrogen bonding, a key interaction in molecular recognition. nih.gov These functional groups can be further elaborated to create more complex host systems. For example, the alcohol can be used as a handle to attach larger macrocyclic structures, such as cyclodextrins or pillararenes, which are known for their ability to encapsulate guest molecules. kvcv.bersc.org The spirocyclic framework itself can contribute to the formation of a pre-organized binding cavity, which is crucial for achieving high binding affinity and selectivity.

The principles of host-guest chemistry are fundamental to the development of sensors, drug delivery systems, and new materials. nih.gov By incorporating the this compound scaffold into larger supramolecular assemblies, researchers can design systems with tailored recognition properties for specific guest molecules.

Precursor for Advanced Materials, Polymers, and Dendrimers with Tailored Properties

The bifunctional nature of this compound, possessing both an amine and an alcohol group, makes it a valuable monomer for the synthesis of advanced materials like polymers and dendrimers. echemi.comquora.com These functional groups can participate in various polymerization reactions, such as polycondensation and polyaddition, to form polyesters, polyamides, and polyurethanes.

The incorporation of the rigid spirocyclic unit into a polymer backbone can significantly influence the material's properties, such as its thermal stability, mechanical strength, and solubility. The three-dimensional nature of the spiro center can disrupt chain packing, leading to amorphous materials with unique optical or electronic properties. scilit.com

Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. nih.govmdpi.com The synthesis of dendrimers can be achieved through divergent or convergent approaches, both of which rely on the use of multifunctional building blocks. nih.gov this compound can act as a core molecule or as a branching unit in dendrimer synthesis. sigmaaldrich.comresearchgate.net The terminal hydroxyl group can be reacted to add subsequent generations of branches, leading to the construction of complex, three-dimensional architectures. nih.gov The properties of the resulting dendrimers can be tailored by modifying the periphery, for example, by introducing charged groups or targeting moieties.

Monomer TypePolymer/Material ClassPotential Properties
Bifunctional Amino Alcohol Polyesters, Polyamides, PolyurethanesEnhanced thermal stability, altered mechanical strength, unique optical properties due to spiro core. nih.gov
Dendrimer Building Block Polyamidoamine (PAMAM)-like dendrimersControlled architecture, high density of functional groups at the periphery. nih.govnih.gov

Scaffold for Ligand Design in Organometallic and Asymmetric Catalysis Research

The development of chiral ligands is of paramount importance in asymmetric catalysis, a field that focuses on the synthesis of enantiomerically pure compounds. ukzn.ac.za Spirocyclic compounds have gained significant attention as scaffolds for chiral ligands due to their rigid and well-defined three-dimensional structures. researchgate.net

The this compound molecule possesses a chiral spiro center, making it an attractive starting material for the synthesis of new chiral ligands. The tertiary amine and the primary alcohol can act as coordinating sites for metal ions. These functional groups can be further modified to introduce other donor atoms, such as phosphorus or sulfur, to create bidentate or tridentate ligands. The synthesis of novel pentacyclo-undecane chiral ligands has demonstrated the potential of complex spirocyclic systems in asymmetric catalysis. ukzn.ac.za

The performance of a chiral ligand in an asymmetric reaction is highly dependent on its steric and electronic properties. The rigid spirocyclic framework of this compound can create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in catalytic transformations.

Development of Fluorescent Probes and Imaging Agents for Chemical Biology Investigations (excluding biological applications)

Fluorescent probes are indispensable tools in chemical biology for visualizing and studying molecular processes. nih.govmdpi.com The design of these probes often involves the conjugation of a fluorophore to a recognition element that specifically interacts with the target of interest. Spirocyclic structures are increasingly being incorporated into fluorescent dyes to modulate their photophysical properties. nih.gov

The this compound scaffold can be utilized in the development of novel fluorescent probes. The ethanolamine side chain provides a convenient point of attachment for a variety of fluorophores through reactions such as esterification or amidation. The spirocyclic core can influence the fluorescence properties of the attached dye, for instance, by altering its quantum yield or emission wavelength. The synthesis of spirolactams from fluorescein (B123965) and primary amines demonstrates how the formation of a spiro-ring can be used to switch fluorescence on or off. researchgate.net

The development of fluorescent probes based on the spiro-ring opening of xanthene dyes is a well-established strategy. researchgate.net The rigid and three-dimensional nature of the 3-azaspiro[5.5]undecane moiety can be exploited to create a specific binding pocket for an analyte, where the binding event triggers a change in the fluorescence signal.

Probe ComponentFunctionExample Reaction
This compound Scaffold and attachment pointEsterification of the alcohol with a fluorophore carboxylic acid.
Fluorophore Signal reporterConjugation of fluorescein, rhodamine, or BODIPY dyes.
Analyte Recognition Moiety Specific bindingCan be incorporated into the spirocyclic scaffold or attached to the side chain.

Integration into Chemical Probes for Receptor Binding Studies (excluding human trials)

The unique three-dimensional shape of spirocyclic compounds makes them attractive scaffolds for the design of ligands that bind to biological receptors with high affinity and selectivity. enamine.net The 3-azaspiro[5.5]undecane framework can mimic the conformation of natural ligands, allowing for potent interactions with receptor binding sites.

The title compound, this compound, can serve as a versatile starting material for the synthesis of chemical probes for receptor binding studies. nih.gov The ethanolamine side chain can be readily modified to introduce various pharmacophoric groups or reporter tags, such as radioactive isotopes or biotin. nih.gov For instance, a series of azaspiro[4.5]decanyl amides have been synthesized and shown to have selective binding to opioid receptors. nih.gov Similarly, spirocyclic compounds have been designed as potent ligands for the σ1 receptor. nih.gov

The rigid nature of the spirocyclic core helps to reduce the entropic penalty upon binding to a receptor, which can lead to higher binding affinities. The development of a series of azaspiro[benzo rsc.orgnih.govimidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] with high affinity for the α7 neuronal nicotinic receptor highlights the potential of spirocyclic scaffolds in designing potent and selective receptor ligands. nih.gov

Development of Building Blocks for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, which can then be screened for desirable properties. nih.govyoutube.com The success of this approach relies on the availability of a wide range of versatile building blocks. youtube.com Bifunctional molecules, such as this compound, are particularly valuable in this context as they allow for the introduction of diversity at two different points in the molecule. nih.gov

The tertiary amine and the primary alcohol of the title compound can be independently functionalized, allowing for the creation of a wide array of derivatives. For example, the alcohol can be reacted with a library of carboxylic acids to form a diverse set of esters, while the tertiary amine can be quaternized with a variety of alkyl halides. This "mix-and-match" approach can quickly generate a large library of compounds with a common spirocyclic core but with different peripheral functionalities. The use of bifunctional scaffolds is a key strategy in the synthesis of combinatorial libraries. nih.gov

The unique three-dimensional shape of the 3-azaspiro[5.5]undecane scaffold adds another layer of diversity to the library, as it allows for the exploration of a different region of chemical space compared to more traditional, planar scaffolds. sigmaaldrich.com The availability of such building blocks is crucial for the discovery of new lead compounds in drug discovery and materials science. enamine.net

Future Directions and Perspectives in the Academic Research of 2 3 Azaspiro 5.5 Undecan 3 Yl Ethan 1 Ol

Exploration of Novel Synthetic Routes and Methodologies

The development of efficient and stereoselective synthetic routes to 2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol and its derivatives is a cornerstone for unlocking its full potential. While the synthesis of the parent 3-azaspiro[5.5]undecane scaffold can be achieved through various methods, including Robinson annulation followed by hydrogenation, future research will likely focus on more sophisticated and versatile approaches. researchgate.netsemanticscholar.org

One promising avenue is the application of modern catalytic methods. For instance, rhodium-catalyzed cycloisomerization/Diels-Alder cascades have been successfully employed for the synthesis of complex azaspiro compounds, offering high levels of selectivity. nih.gov Adapting such methodologies to the synthesis of the 3-azaspiro[5.5]undecane core could provide access to a wide range of functionalized precursors. Furthermore, enzymatic and biocatalytic approaches are emerging as powerful tools for the stereodivergent synthesis of azaspiroalkanes, potentially enabling the production of enantiomerically pure versions of this compound. chemrxiv.org

The introduction of the 2-hydroxyethyl side chain onto the 3-azaspiro[5.5]undecane core is typically achieved via N-alkylation with a suitable two-carbon electrophile, such as ethylene (B1197577) oxide or a 2-haloethanol. Future investigations could explore alternative, more convergent strategies where the side chain is incorporated during the spirocycle formation. This could involve, for example, the use of functionalized building blocks in multi-component reactions.

Synthetic Strategy Description Potential Advantages Key Research Focus
Catalytic Spirocyclization Utilization of transition metal catalysts (e.g., Rh, Pd) to construct the azaspiro[5.5]undecane core from acyclic or monocyclic precursors.High efficiency, atom economy, and potential for asymmetric synthesis.Development of novel catalyst systems and substrate design.
Enzymatic Synthesis Employment of engineered enzymes for the stereoselective synthesis of the spirocyclic scaffold. chemrxiv.orgHigh enantioselectivity, mild reaction conditions, and environmentally friendly.Enzyme screening and directed evolution for specific substrates.
Convergent Synthesis One-pot or multi-component reactions that assemble the final molecule, including the side chain, in a single synthetic operation.Increased efficiency, reduced purification steps, and rapid library generation.Design of novel multi-component reactions and functionalized starting materials.

Investigation of Unexplored Reactivity Patterns and Chemical Transformations

The bifunctional nature of this compound, possessing both a tertiary amine and a primary alcohol, opens up a vast landscape of chemical transformations. The lone pair of electrons on the nitrogen atom can participate in a variety of reactions, including quaternization, oxidation, and coordination to metal centers. The hydroxyl group, on the other hand, can be subjected to esterification, etherification, oxidation to an aldehyde or carboxylic acid, and conversion to a leaving group for nucleophilic substitution.

Future research should systematically explore the reactivity of these functional groups, both independently and in concert. For example, intramolecular reactions between derivatives of the hydroxyl and amino groups could lead to the formation of novel bicyclic or cage-like structures. The influence of the sterically demanding spirocyclic core on the reactivity of the side chain is another area ripe for investigation. Understanding these reactivity patterns is crucial for the derivatization of this compound and the synthesis of compound libraries for biological screening.

Integration into Advanced Functional Systems and Nanomaterials

The unique structural and electronic properties of this compound make it an attractive building block for the construction of advanced functional systems and nanomaterials. The tertiary amine can act as a proton sponge or a binding site for metal ions, suggesting potential applications in areas such as catalysis, sensing, and materials science.

For instance, polymers or dendrimers incorporating the this compound moiety could exhibit interesting pH-responsive properties or serve as scaffolds for the delivery of therapeutic agents. The hydroxyl group provides a convenient handle for grafting the molecule onto surfaces or incorporating it into larger supramolecular assemblies. The development of nano-catalysts, where catalytically active species are supported on materials bearing spiro-piperidine scaffolds, has shown promise and could be extended to this system. researchgate.net

Potential Application Area Role of this compound Key Research Focus
pH-Responsive Polymers The tertiary amine can be protonated/deprotonated, leading to conformational changes in the polymer backbone.Synthesis and characterization of polymers containing the azaspiro moiety.
Metal-Organic Frameworks (MOFs) The nitrogen and oxygen atoms can act as ligands for the construction of novel MOFs with tailored properties.Design and synthesis of MOFs with tunable porosity and functionality.
Functionalized Nanoparticles The molecule can be used to surface-modify nanoparticles, imparting specific properties such as biocompatibility or targeting capabilities.Development of methods for grafting the molecule onto various nanoparticle surfaces.

Interdisciplinary Research Opportunities with this compound

The versatility of this compound creates numerous opportunities for interdisciplinary research. In medicinal chemistry, its three-dimensional structure makes it a "privileged scaffold," a concept where a particular molecular framework is capable of binding to multiple biological targets. nih.gov The azaspiro[5.5]undecane core can serve as a rigid anchor to present the functional groups in a well-defined spatial orientation, which is often beneficial for receptor binding. bldpharm.com For example, related diazaspiro[5.5]undecane derivatives have been investigated as potent antagonists for GABA-A receptors. soton.ac.uk

In the field of chemical biology, fluorescently labeled derivatives of this compound could be synthesized and used as probes to study biological processes. The development of such tools could provide valuable insights into the interactions of azaspiro compounds with their biological targets.

Challenges and Opportunities in the Field of Azaspiro Chemistry

While the field of azaspiro chemistry holds immense promise, it is not without its challenges. The synthesis of complex spirocycles can be synthetically demanding, often requiring multi-step sequences and challenging purification procedures. The development of more efficient and scalable synthetic routes is therefore a key priority.

Another challenge lies in the stereochemical complexity of many azaspiro compounds. The spirocyclic core can be chiral, and the presence of additional stereocenters can lead to a large number of possible stereoisomers. The development of stereoselective synthetic methods and analytical techniques for the separation and characterization of these isomers is crucial for understanding their structure-activity relationships.

Despite these challenges, the opportunities in azaspiro chemistry are vast. The unique conformational constraints and three-dimensional topologies of these molecules offer a means to explore chemical space that is not accessible with more traditional, "flat" molecules. This "escape from flatland" is a major trend in modern drug discovery, as it can lead to compounds with improved selectivity and pharmacokinetic properties. bldpharm.com

Potential for New Academic Discoveries Stemming from this compound as a Core Scaffold

The exploration of this compound as a core scaffold has the potential to lead to a number of new academic discoveries. By systematically modifying the structure of this molecule and evaluating the properties of the resulting derivatives, researchers can gain a deeper understanding of the principles that govern molecular recognition and biological activity.

The development of novel synthetic methodologies for the construction and functionalization of this scaffold will not only be valuable for the study of this specific compound but will also contribute to the broader field of synthetic organic chemistry. Furthermore, the integration of this molecule into advanced materials and functional systems could lead to the discovery of new materials with unique and useful properties. The study of this seemingly simple yet elegant molecule could thus serve as a springboard for innovation across a wide range of scientific disciplines.

Q & A

Q. What are the key synthetic strategies for 2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the formation of the spirocyclic core. For example, similar spiro compounds are synthesized via cyclocondensation of cyclohexanone derivatives with amines or carbonyl-containing reagents under basic conditions (e.g., KOH or NaOEt in ethanol) . Key steps include:

  • Core formation : Cyclohexanone reacts with malononitrile or tricyanoethylene precursors to generate the spiro scaffold.
  • Functionalization : Subsequent alkylation or acylation introduces the ethanol moiety.
  • Optimization : Yields (e.g., 76% in a two-step process) depend on temperature control, catalyst selection (e.g., triethylamine for acylation), and purification methods (column chromatography or recrystallization) .

Table 1 : Example Reaction Conditions and Yields

StepReagents/ConditionsYieldReference
Core formationCyclohexanone, malononitrile, KOH/EtOH65–80%
Acylation2-Chloropyridine-4-carbonyl chloride, triethylamine/DCM76%

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing spirocyclic vs. linear isomers .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystallographic data to resolve spirocyclic conformation and hydrogen-bonding networks .

Note : Discrepancies between NMR and MS data may indicate impurities or tautomeric forms, necessitating iterative purification .

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yields or structural data for this compound?

Yield variations often stem from:

  • Reagent purity : Trace moisture in solvents or catalysts (e.g., triethylamine) can deactivate intermediates.
  • Reaction scalability : Batch vs. continuous flow systems may alter kinetics; microfluidic reactors improve reproducibility . Structural inconsistencies (e.g., unexpected NMR peaks) require:
  • Dynamic NMR experiments to detect conformational flexibility in the spiro ring.
  • DFT calculations to model energetically favorable conformers and compare with experimental data .

Q. What methodologies are effective for identifying biological targets of this compound?

  • Enzyme assays : Screen against kinase or protease panels to detect inhibition/activation (e.g., IC50_{50} determination).
  • Receptor binding studies : Radioligand displacement assays (e.g., 3^3H-labeled ligands for GPCRs) quantify affinity .
  • Cellular models : Use CRISPR-modified cell lines to validate target engagement via phenotypic changes (e.g., apoptosis in cancer cells) .

Case Study : Analogues like 3-azaspiro[5.5]undecan-3-amine inhibit influenza M2 ion channels, suggesting potential viral applications .

Q. What challenges arise in crystallographic refinement of spirocyclic compounds, and how can they be mitigated?

  • Disorder in spiro rings : SHELXL refinement with TWIN commands resolves twinning artifacts .
  • Hydrogen bonding ambiguity : High-resolution data (<1.0 Å) and restraints on isotropic displacement parameters improve model accuracy.
  • Solvent masking : SQUEEZE algorithm in PLATON removes poorly resolved solvent molecules .

Q. How can structure-activity relationships (SAR) guide the design of analogues with enhanced bioactivity?

  • Core modifications : Introduce electronegative substituents (e.g., fluorine) to the spiro ring to modulate lipophilicity and target binding .
  • Side-chain variations : Replace the ethanol moiety with carboxylates or amides to alter solubility and membrane permeability.
  • Computational docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors like neurotransmitter transporters .

Table 2 : SAR Trends in Spirocyclic Analogues

ModificationEffect on ActivityReference
FluorinationIncreased metabolic stability
Ethanol → AmideEnhanced receptor affinity

Methodological Notes

  • Evidence Synthesis : Cross-referenced structural data (e.g., NMR, MS) and synthesis protocols from peer-reviewed journals (e.g., Russian Journal of General Chemistry) ensure reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.